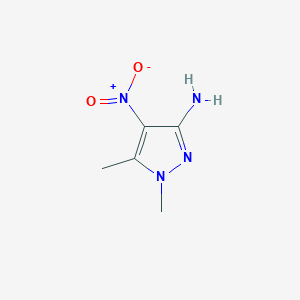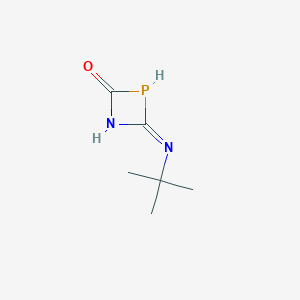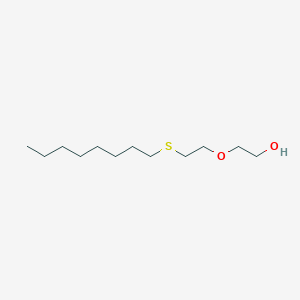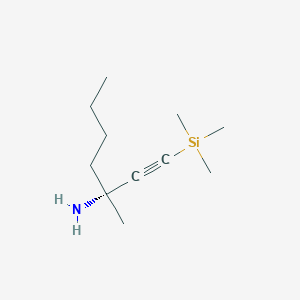
(Triphenylplumbyl)triphenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Triphenylplumbyl)triphenylstannane is an organometallic compound that features both lead (plumbyl) and tin (stannane) atoms bonded to phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylplumbyl)triphenylstannane typically involves the reaction of triphenylplumbyl lithium with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Triphenylplumbyl)triphenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylplumbyl oxide and triphenylstannyl oxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(Triphenylplumbyl)triphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-metal bonds.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, where it is used to model biological systems involving metal atoms.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
Mécanisme D'action
The mechanism by which (Triphenylplumbyl)triphenylstannane exerts its effects involves the interaction of its metal centers with various molecular targets. The phenyl groups provide stability and facilitate the compound’s reactivity. The lead and tin atoms can participate in coordination chemistry, forming complexes with other molecules and influencing reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannane: Contains tin bonded to three phenyl groups.
Triphenylplumbyl chloride: Contains lead bonded to three phenyl groups and a chloride atom.
Triphenylsilane: Contains silicon bonded to three phenyl groups.
Uniqueness
(Triphenylplumbyl)triphenylstannane is unique due to the presence of both lead and tin atoms in the same molecule, which imparts distinct chemical properties and reactivity compared to compounds containing only one type of metal atom. This dual-metal characteristic makes it a valuable compound for studying metal-metal interactions and developing new materials .
Propriétés
Numéro CAS |
87709-55-5 |
|---|---|
Formule moléculaire |
C36H30PbSn |
Poids moléculaire |
788 g/mol |
InChI |
InChI=1S/6C6H5.Pb.Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; |
Clé InChI |
ZXNWUKCDQOXRIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)




![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
